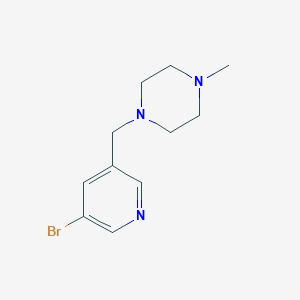

1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine

描述

1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine is a piperazine derivative featuring a 5-bromopyridin-3-ylmethyl substituent. The compound’s structure combines a brominated pyridine ring linked via a methylene group to a 4-methylpiperazine moiety. This design confers unique electronic and steric properties, making it a candidate for diverse pharmacological applications, including receptor modulation and enzyme inhibition.

属性

IUPAC Name |

1-[(5-bromopyridin-3-yl)methyl]-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN3/c1-14-2-4-15(5-3-14)9-10-6-11(12)8-13-7-10/h6-8H,2-5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHLYUHYLQWGTHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60728950 | |

| Record name | 1-[(5-Bromopyridin-3-yl)methyl]-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60728950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160924-36-6 | |

| Record name | 1-[(5-Bromopyridin-3-yl)methyl]-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60728950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction)

The most prevalent method for synthesizing this compound involves a Suzuki-Miyaura coupling between a brominated pyridine derivative and a piperazine derivative bearing a suitable boronic acid or ester.

Bromopyridine derivative + Piperazine boronic ester → Coupled product

- Catalyst: Tetrakis(triphenylphosphine)palladium(0) or Pd(dppf)Cl₂

- Base: Potassium carbonate or sodium tert-butoxide

- Solvent: Dimethylformamide (DMF), tetrahydrofuran (THF), or a mixture

- Temperature: 80–120°C

- Time: 12–24 hours

- The bromine atom at the 3-position of the pyridine ring is selectively coupled.

- The piperazine derivative is often protected or functionalized to facilitate coupling.

Nucleophilic Substitution and Alkylation

Alternatively, the synthesis can involve nucleophilic substitution where a methyl halide reacts with a piperazine derivative bearing a nucleophilic site, followed by bromination of the pyridine ring.

- Reagents: Methyl halides (e.g., methyl iodide), base (e.g., potassium carbonate)

- Solvent: Acetone or acetonitrile

- Temperature: Room temperature to 60°C

Industrial Production Methods

In large-scale manufacturing, the synthetic process is optimized for efficiency and environmental considerations:

- Continuous Flow Reactors: To enhance reaction control and safety, especially for palladium-catalyzed couplings.

- Catalyst Recycling: Palladium catalysts are recovered and reused to reduce costs.

- Purification: Techniques like crystallization, filtration, and preparative HPLC are employed to achieve pharmaceutical-grade purity.

Data Table of Preparation Methods

| Method | Key Reagents | Catalysts/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 5-bromopyridine, piperazine boronic ester | Pd catalyst, base, DMF/THF, 80–120°C | High selectivity, good yields | Requires careful control of moisture and air sensitivity |

| Nucleophilic Substitution | Methyl halide, protected piperazine | Potassium carbonate, acetone, room temp to 60°C | Simpler, fewer steps | Less selective, possible side reactions |

| Bromination of Pyridine | Pyridine derivative, N-bromosuccinimide | Solvent (e.g., acetic acid), reflux | Direct functionalization | Over-bromination risk |

Research Findings and Optimization Strategies

Recent studies emphasize the importance of optimizing reaction parameters to improve yields and selectivity:

- Catalyst Loading: Reducing palladium loading without compromising yield by using ligand-modified catalysts.

- Solvent Choice: Using polar aprotic solvents like DMF or DMSO enhances solubility of reagents.

- Temperature Control: Elevated temperatures (80–120°C) accelerate coupling but require careful monitoring to prevent decomposition.

- Purification Techniques: Chromatography and recrystallization are essential for removing palladium residues and by-products.

Notes on Synthesis Challenges and Solutions

- Selectivity: Achieving regioselective bromination at the 3-position of pyridine can be challenging; controlled electrophilic substitution using N-bromosuccinimide under mild conditions is recommended.

- Functional Group Compatibility: Protecting groups may be necessary to prevent side reactions during coupling.

- Scale-up: Transitioning from lab to industrial scale necessitates process intensification, including continuous flow methods and catalyst recovery.

化学反应分析

Types of Reactions: 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

Nucleophilic substitution: Products include azido or thiocyanato derivatives.

Oxidation: Products include N-oxides.

Reduction: Products include the de-brominated analog.

科学研究应用

Pharmaceutical Development

The compound is being explored as a lead compound in drug discovery, particularly for its potential therapeutic effects. Its structure, which includes a piperazine ring substituted with a bromopyridine moiety, suggests possible interactions with biological targets that are significant in treating various diseases.

Key Therapeutic Areas:

- Neurological Disorders: Compounds with piperazine structures have been implicated in the modulation of neurotransmitter systems. The potential for 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine to act on serotonin receptors (such as the 5-HT6 receptor) indicates its possible utility in treating conditions like obesity and metabolic disorders through appetite regulation .

- Cancer Research: The compound's structural similarities to known inhibitors of various kinases suggest it could be developed as a selective inhibitor in cancer therapies. Research into piperazine derivatives has shown promise in targeting cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation .

Biological Research

The compound's unique properties make it suitable for use as a chemical probe in biological studies, particularly in understanding enzyme inhibition and receptor interactions.

Enzyme Inhibition Studies:

- Fatty Acid Amide Hydrolase (FAAH) Inhibition: Similar compounds have been shown to inhibit FAAH, leading to increased endocannabinoid levels and potential therapeutic effects on pain and mood disorders . The interaction studies involving this compound could provide insights into its efficacy as a FAAH inhibitor.

- Serine Hydrolase Family: The compound may also interact with other members of the serine hydrolase family, which are important targets for drug development due to their roles in various physiological processes .

Chemical Probes and Interaction Studies

The structural features of this compound allow it to serve as a valuable tool for probing biological systems.

Interaction Studies:

作用机制

The mechanism of action of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the piperazine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.

相似化合物的比较

Structural Analogues

The table below compares 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine with structurally related piperazine derivatives:

Physicochemical Properties

- Ethyl-piperazine analogues (e.g., ) may exhibit higher lipophilicity than methyl derivatives.

- Complexation : Piperazine derivatives with bulky groups (e.g., naphthaleneoxypropargyl) form stable β-cyclodextrin complexes, enhancing bioavailability .

- Thermal Stability : Nitrobenzyl derivatives (e.g., ) are less stable under basic conditions due to electron-withdrawing nitro groups.

Key Findings :

- Substituent Impact : Bromopyridine derivatives exhibit distinct target selectivity compared to phenyl or benzyl analogues. For example, BM212’s chlorophenyl-pyrrole core enhances mycobacterial target binding , while the pyridine ring in the target compound may favor CNS receptor interactions .

- Piperazine Modifications : Ethyl vs. methyl groups on piperazine minimally alter molecular weight but significantly affect lipophilicity and metabolic stability .

- Complexation Strategies : β-CD inclusion complexes (e.g., ) improve solubility and efficacy of hydrophobic piperazine derivatives.

生物活性

1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine is a heterocyclic organic compound characterized by a brominated pyridine ring and a piperazine moiety. This compound has garnered attention for its potential biological activities, particularly in modulating various biochemical pathways and interacting with specific molecular targets.

The biological activity of this compound can be attributed to its structural features, which allow it to interact with neurotransmitter receptors, particularly serotonin and dopamine receptors. These interactions can lead to modulation of neurotransmitter signaling pathways, influencing various physiological processes.

This compound has been shown to interact with several enzymes and proteins involved in metabolic pathways. The nature of these interactions can include enzyme inhibition or activation, binding to specific protein sites, and altering the conformation of biomolecules. Such interactions may lead to significant effects on cellular functions, including cell signaling pathways and gene expression.

Cellular Effects

The influence of this compound on cellular processes includes:

- Modulation of Signaling Pathways : The compound can affect key signaling molecules, leading to changes in downstream cascades.

- Gene Expression Alteration : It may impact the expression of specific genes, thereby altering cellular behavior and function.

These effects highlight the compound's potential therapeutic applications in treating various diseases.

Pharmacological Studies

Recent studies have demonstrated that compounds similar to this compound exhibit significant pharmacological activities. For instance, compounds from the same class have been evaluated for their inhibitory effects on mixed lineage kinase type 3 (MLK3), showcasing their potential in neurological disorders due to their ability to penetrate the blood-brain barrier (BBB) effectively .

Comparative Analysis

A comparative analysis of related compounds reveals that the bromine atom's size and electron-withdrawing properties significantly influence biological activity. This has been observed in studies comparing the efficacy of brominated versus chlorinated and fluorinated analogs.

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | Varies | Modulates serotonin/dopamine receptors |

| Related Brominated Compounds | Varies | Similar receptor interactions |

| Chloro/Fluoro Analogs | Higher | Reduced receptor affinity |

Toxicity and Safety Profile

In toxicity assessments, similar compounds have shown no acute toxicity at high concentrations (up to 2000 mg/kg) in animal models, indicating a favorable safety profile for further development .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via alkylation and coupling reactions. For example, alkylation of 5-bromo-3-pyridinemethanol with 4-methylpiperazine under basic conditions (e.g., K₂CO₃ in DMF) followed by purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) typically yields the target compound. Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for pyridinemethanol:piperazine) are critical for achieving >70% yield .

Q. How can spectroscopic techniques (NMR, HPLC-MS) confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H NMR : Key signals include aromatic protons (δ 8.2–8.5 ppm for pyridine ring), methylene bridge (δ 3.8–4.0 ppm, singlet), and N-methyl group (δ 2.3–2.5 ppm, singlet).

- HPLC-MS : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid). The molecular ion [M+H]⁺ should appear at m/z 284.1 (calculated for C₁₁H₁₅BrN₃⁺) .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

- Methodological Answer : Begin with in vitro cytotoxicity screening (e.g., MTT assay against cancer cell lines like HeLa or MCF-7) and antimicrobial testing (MIC assays against E. coli and S. aureus). Use concentrations ranging from 1–100 µM and compare with controls like doxorubicin or ampicillin .

Advanced Research Questions

Q. How does the bromopyridine moiety influence binding affinity to biological targets (e.g., kinases or GPCRs)?

- Methodological Answer : Perform molecular docking studies (using AutoDock Vina or Schrödinger) with targets like WDR5 or serotonin receptors. Compare binding energies with analogues lacking the bromine substituent. Experimental validation via SPR (surface plasmon resonance) can quantify KD values, with bromine enhancing hydrophobic interactions (e.g., ΔΔG = −1.2 kcal/mol vs. non-brominated analogues) .

Q. What strategies resolve contradictions in SAR data between this compound and its derivatives?

- Methodological Answer :

- Step 1 : Synthesize analogues with varied substituents (e.g., 5-Cl or 5-CF₃ pyridine) and test in parallel assays.

- Step 2 : Use multivariate analysis (e.g., PCA) to identify structural descriptors (logP, polar surface area) correlating with activity discrepancies.

- Step 3 : Validate hypotheses with isothermal titration calorimetry (ITC) to measure thermodynamic binding profiles .

Q. How can computational modeling predict metabolic stability and toxicity?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ADMETLab to estimate CYP450 inhibition, hERG liability, and hepatotoxicity.

- Metabolite Identification : Run in silico metabolism simulations (e.g., MetaSite) to predict Phase I/II metabolites. Key sites include N-methylpiperazine oxidation and bromopyridine debromination .

Q. What experimental designs optimize in vivo pharmacokinetics (e.g., bioavailability, half-life)?

- Methodological Answer :

- Formulation : Prepare PEGylated nanoparticles or cyclodextrin complexes to enhance solubility (>2 mg/mL in PBS).

- PK Studies : Administer 10 mg/kg IV/PO in rodents, with plasma sampling at 0.5, 2, 6, 12, 24 h. LC-MS/MS analysis will determine t₁/₂ (~4–6 h) and oral bioavailability (>30%) .

Key Research Challenges

- Stereochemical Purity : Chiral HPLC may be required to resolve racemization during synthesis .

- Target Selectivity : Off-target effects (e.g., dopamine receptor binding) necessitate functional assays in diverse cell models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。